Cas no 83536-13-4 (Bis[4-(ethoxycarbonyl)phenyl]ethyne)

Bis[4-(ethoxycarbonyl)phenyl]ethyne structure
83536-13-4 structure
Product Name:Bis[4-(ethoxycarbonyl)phenyl]ethyne
CAS 번호:83536-13-4
MF:C20H18O4
메가와트:322.354526042938
CID:669753
PubChem ID:15471408
Update Time:2024-10-26

Bis[4-(ethoxycarbonyl)phenyl]ethyne 화학적 및 물리적 성질

이름 및 식별자

    • Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
    • ethyl 4-[2-(4-ethoxycarbonylphenyl)ethynyl]benzoate
    • diethyl4,4'-(ethyne-1,2-diyl)dibenzoate
    • diethyl 4,4'-ethyne-1,2-diyldibenzoate
    • Bis[4-(ethoxycarbonyl)phenyl]ethyne
    • Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate
    • 1,1′-Diethyl 4,4′-(1,2-ethynediyl)bis[benzoate] (ACI)
    • Benzoic acid, 4,4′-(1,2-ethynediyl)bis-, diethyl ester (9CI)
    • Benzoic acid, 4,4′-ethynylenedi-, diethyl ester (6CI, 7CI)
    • Bis[4-(ethoxycarbonyl)phenyl]acetylene
    • MFCD34563613
    • E85560
    • ETHYL 4-{2-[4-(ETHOXYCARBONYL)PHENYL]ETHYNYL}BENZOATE
    • BS-45996
    • DTXSID60573083
    • YSCK0195
    • SCHEMBL6365625
    • 83536-13-4
    • 인치: 1S/C20H18O4/c1-3-23-19(21)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(22)24-4-2/h7-14H,3-4H2,1-2H3
    • InChIKey: FEJKRXHSQAVDMJ-UHFFFAOYSA-N
    • 미소: O=C(C1C=CC(C#CC2C=CC(C(OCC)=O)=CC=2)=CC=1)OCC

계산된 속성

  • 정밀분자량: 322.12100
  • 동위원소 질량: 322.12050905g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 24
  • 회전 가능한 화학 키 수량: 8
  • 복잡도: 440
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 52.6
  • 소수점 매개변수 계산 참조값(XlogP): 4.4

실험적 성질

  • PSA: 52.60000
  • LogP: 3.43980

Bis[4-(ethoxycarbonyl)phenyl]ethyne 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
ZHUO CAI SHENG WU
YSCK0195-5g
Bis[4-(ethoxycarbonyl)phenyl]ethyne
83536-13-4 95%
5g
$417.00 2021-09-16
ZHUO CAI SHENG WU
YSCK0195-10g
Bis[4-(ethoxycarbonyl)phenyl]ethyne
83536-13-4 95%
10g
$700.00 2021-09-16
A2B Chem LLC
AD98020-10g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
10g
$171.00 2024-04-19
A2B Chem LLC
AD98020-25g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
25g
$427.00 2024-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D5878-250MG
Bis[4-(ethoxycarbonyl)phenyl]acetylene
83536-13-4 >95.0%(GC)
250mg
¥690.00 2024-04-15
eNovation Chemicals LLC
Y1266473-100mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
100mg
$65 2024-06-07
eNovation Chemicals LLC
Y1266473-250mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
250mg
$65 2024-06-07
eNovation Chemicals LLC
Y1266473-1g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
1g
$85 2024-06-07
A2B Chem LLC
AD98020-250mg
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 98%
250mg
$21.00 2024-04-19
A2B Chem LLC
AD98020-1g
Benzoic acid, 4,4'-(1,2-ethynediyl)bis-, diethyl ester
83536-13-4 95%
1g
$47.00 2024-04-19

Bis[4-(ethoxycarbonyl)phenyl]ethyne 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C-CN Bond Cleavage and Cyano Transfer
Chen, Hui; et al, ACS Catalysis, 2020, 10(2), 1397-1405

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  rt → 80 °C
1.2 10 h, 80 °C
참조
Ruthenium(II)-catalyzed intermolecular annulation of alkenyl sulfonamides with alkynes: access to bicyclic sultams
Qian, Lei-Lei; et al, Chemical Communications (Cambridge, 2020, 56(17), 2614-2617

합성 방법 3

반응 조건
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Solvents: Water ;  24 h, 65 °C
참조
Surface enriched palladium on palladium-copper bimetallic nanoparticles as catalyst for polycyclic triazoles synthesis
Saha, Rajib; et al, Journal of Catalysis, 2019, 377, 673-683

합성 방법 5

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  20 min, rt
1.2 Reagents: Triethylamine ;  overnight, rt
참조
Rh(III)-Catalyzed Weakly Coordinating 2-Pyridone-Directed Oxidative Annulation Using Internal Alkynes: A Reversal in Selectivity
Bera, Satabdi; et al, Organic Letters, 2022, 24(46), 8470-8475

합성 방법 6

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, rt
참조
Palladium(II)-Catalyzed [2+2+1] Annulation of Alkynes and Hydroxylamines: A Rodox-Neutral Approach to Fully Substituted Pyrroles
Bai, Jiaxing; et al, Organic Letters, 2022, 24(28), 5099-5104

합성 방법 7

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  18 h, rt
참조
Asymmetric Dearomatization of Indole by Palladium/PC-Phos-Catalyzed Dynamic Kinetic Transformation
Chu, Haoke; et al, Angewandte Chemie, 2020, 59(49), 21991-21996

합성 방법 8

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ,  Water ;  5 - 10 min, rt
1.2 18 h, 80 °C
참조
Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines
Suarez-Lustres, Alejandro; et al, Organic Letters, 2023, 25(5), 794-799

합성 방법 9

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  1 h, 25 °C
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
참조
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

합성 방법 10

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  25 °C
참조
Iodonium Cation-Pool Electrolysis for the Three-Component Synthesis of 1,3-Oxazoles
Sattler, Lars E.; et al, Chemistry - A European Journal, 2021, 27(2), 605-608

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine ,  Water Catalysts: Triphenylphosphine ,  Palladium diacetate ,  Cuprous iodide Solvents: Acetonitrile ;  12 h, 40 °C
참조
Synthesis of β-iodovinyl sulfones via direct photoinitiated difunctionalization of internal alkynes
Abramov, Vladimir A.; et al, Organic & Biomolecular Chemistry, 2023, 21(18), 3844-3849

합성 방법 12

반응 조건
1.1 Reagents: Piperidine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile
참조
Preparation of diphenylacetylenes by palladium-catalyzed coupling reaction of bromobenzene with acetylene
, Germany, , ,

합성 방법 13

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Water Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Toluene ;  18 h, 60 °C
참조
Pyrrole Synthesis via Allylic sp3 C-H Activation of Enamines Followed by Intermolecular Coupling with Unactivated Alkynes
Rakshit, Souvik; et al, Journal of the American Chemical Society, 2010, 132(28), 9585-9587

합성 방법 14

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 1,4-Bis(diphenylphosphino)butane ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  16 h, 80 °C; 80 °C → 25 °C
1.2 Reagents: Water Solvents: Ethyl acetate
참조
Synthesis of Bidentate Nitrogen Ligands by Rh-Catalyzed C-H Annulation and Their Application to Pd-Catalyzed Aerobic C-H Alkenylation
Kim, Hyun Tae; et al, Organic Letters, 2021, 23(9), 3657-3662

합성 방법 15

반응 조건
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran
참조
Sulfoxide-controlled functionalization of arenes and heterocycles transition metal-catalyzed cross-coupling reactions of thioethers chlorine-zinc exchange reactions
Melzig, Laurin, 2011, , ,

합성 방법 16

반응 조건
1.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
1.2 25 °C; 12 h, 50 °C
1.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
참조
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

합성 방법 17

반응 조건
1.1 Reagents: Titanium isopropoxide Catalysts: Molybdenum hexacarbonyl Solvents: 4-Chlorophenol
참조
Alkyne metathesis with simple catalyst systems: high yield dimerization of propynylated aromatics; scope and limitations
Pschirer, Neil Gregory; et al, Tetrahedron Letters, 1999, 40(13), 2481-2484

합성 방법 18

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Diisopropylamine ,  Tetrahydrofuran ;  overnight, rt
참조
Synthesis of 3,7-Disubstituted Imipramines by Palladium-Catalysed Amination/Cyclisation and Evaluation of Their Inhibition of Monoamine Transporters
Christensen, Helle; et al, Chemistry - A European Journal, 2011, 17(38), 10618-10627

합성 방법 19

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethyl sulfoxide ;  3 h, 80 °C
참조
NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines
Gao, Yang ; et al, ACS Catalysis, 2021, 11(13), 7772-7779

합성 방법 20

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Xylene ;  0 °C; 1 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  rt
2.1 Catalysts: Palladium diacetate ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Tetrahydrofuran ;  10 min, 25 °C
2.2 25 °C; 12 h, 50 °C
2.3 Reagents: Potassium carbonate Solvents: Water ;  50 °C
참조
Pd- and Ni-Catalyzed Cross-Coupling Reactions of Functionalized Organozinc Reagents with Unsaturated Thioethers
Melzig, Laurin; et al, Chemistry - A European Journal, 2011, 17(10), 2948-2956

합성 방법 21

반응 조건
1.1 Solvents: Tetrahydrofuran ;  rt → 40 °C; 12 h, 40 °C; 40 °C → -20 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  -20 °C; 2 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; 30 min, rt; 6 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  25 °C
참조
Preparation and Reactions of Mono- and Bis-Pivaloyloxyzinc Acetylides
Tuellmann, Carl Phillip; et al, Organic Letters, 2018, 20(15), 4601-4605

Bis[4-(ethoxycarbonyl)phenyl]ethyne Raw materials

Bis[4-(ethoxycarbonyl)phenyl]ethyne Preparation Products

Bis[4-(ethoxycarbonyl)phenyl]ethyne 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
주문 번호:A1051685
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:34
가격 ($):223.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:83536-13-4)Bis[4-(ethoxycarbonyl)phenyl]ethyne
A1051685
순결:99%
재다:5g
가격 ($):223.0
Email